Curarine
CAS No.: 22260-42-0
Cat. No.: VC1720771
Molecular Formula: C38H44N2O6+2
Molecular Weight: 624.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22260-42-0 |
|---|---|
| Molecular Formula | C38H44N2O6+2 |
| Molecular Weight | 624.8 g/mol |
| IUPAC Name | (1S,16S)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
| Standard InChI | InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30-/m0/s1 |
| Standard InChI Key | PXXYOLIWFSWZNP-KYJUHHDHSA-P |
| Isomeric SMILES | C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
| SMILES | C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
| Canonical SMILES | C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Introduction
Chemical Structure and Properties
Curarine (C-Curarine) is a benzylisoquinoline derivative alkaloid structurally similar to d-tubocurarine. It represents one of the principal active compounds in curare preparations obtained from plants of the genera Chondrodendron and Strychnos .
Molecular Characteristics
Curarine has the following molecular properties:
Structural Configuration
The IUPAC name for C-Curarine is (30Z,38Z)-30,38-diethylidene-16,32-dimethyl-10-oxa-8,16,26,32-tetraazadodecacyclo[27.5.2.2¹³,¹⁶.1⁸,¹².0¹,⁹.0²,⁷.0⁹,²⁸.0¹¹,¹⁹.0¹¹,²⁶.0¹⁵,¹⁹.0²⁰,²⁵.0³²,³⁵]nonatriaconta-2,4,6,12(39),20,22,24,27-octaene-16,32-diium . The complex molecular structure features multiple rings and functional groups that contribute to its specific binding characteristics at neuromuscular junctions.
Historical Context and Development
Discovery and Isolation
Curare preparations have been used for centuries by indigenous South American peoples as arrow poison for hunting . While d-tubocurarine was first isolated in 1897 and obtained in crystalline form in 1935 by Harold King, curarine represents another important alkaloid identified in various curare preparations . These natural compounds became foundational in understanding neuromuscular transmission mechanisms and developing therapeutic muscle relaxants.
Transition to Clinical Applications
The medical applications of curare alkaloids began in the 1940s when they were introduced as anesthetic adjuvants by Griffith and Johnson and as modifying agents in electropexy by Bennett and colleagues . The transition from tribal arrow poison to therapeutic agent required establishing reliable preparations with consistent potency and developing effective means of artificial respiration to counter potential respiratory depression .
Mechanism of Action
Neuromuscular Junction Interactions
Curarine functions primarily as a non-depolarizing neuromuscular blocking agent. It competitively blocks the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, preventing nerve impulses from activating skeletal muscles . This competitive antagonism occurs because curarine occupies the same position on the receptor as acetylcholine (ACh) with equal or greater affinity .
Molecular Binding Dynamics
Research has elucidated that curarine's effects extend beyond simple competitive antagonism. Studies have demonstrated that curare compounds can both open and block ionic channels associated with the cholinergic receptor in the same cell . This dual functionality represents a more complex mechanism than originally understood. Recent three-dimensional imaging studies have further mapped how curarine binds to and paralyzes proteins at the neuromuscular junction, providing atomic-scale understanding of its action mechanisms .
Systemic Effects
Beyond the primary neuromuscular effects, curarine also influences:
-
Sympathetic ganglia, blocking transmission between preganglionic and postganglionic fibers
-
Smooth muscle of the intestine, exerting a mild relaxant effect
-
Potentially depressing central respiratory functions, though the main action remains peripheral
Pharmacological Profile
Onset and Duration of Action
Following intravenous administration, curarine induces muscle relaxation within two to four minutes . The progression of effects follows a specific pattern:
-
Initial effects on muscles supplied by cranial nerves (causing strabismus, diplopia, nystagmus)
-
Progressive involvement of muscles of mastication, jaw, and pharynx
-
Impairment of swallowing and coughing functions
-
Effects on muscles of facial expression, leading to relaxation and speech difficulties
-
Weakness in trunk and extremity muscles
-
The diaphragm is typically the final skeletal muscle affected
Comparative Potency
Calabash curarine (a specific preparation) is considerably more potent than d-tubocurarine, requiring careful dosage adjustments when transitioning between formulations . This higher potency correlates with increased risk of side effects, particularly bronchospasm.
Clinical Applications and Research
Surgical Applications
Historically, curarine and related compounds have been used as:
-
Adjuncts in general anesthesia to provide muscle relaxation
-
Agents to modify convulsions during electropexy treatments
Diagnostic Applications
Curarine has been employed diagnostically, particularly in identifying myasthenia gravis:
-
Intravenous injection of 1-2 mg d-tubocurarine typically provokes generalized weakness in myasthenia gravis patients, even those with only ocular weakness
-
Regional application in a superficial forearm vein (after occlusion of brachial circulation) can be followed by nerve stimulation tests and grip strength measurements
-
These tests require precautions due to potential hypersensitivity or overdosage risks
Toxicity and Side Effects
Adverse Reactions
Several notable side effects associated with curarine include:
-
Bronchospasm: Particularly prominent with calabash curarine, sometimes requiring intubation
-
Hypotension: A significant limiting factor in clinical applications
-
Respiratory depression: Potentially life-threatening at higher doses, requiring artificial respiration support
Dose-Response Relationship
Research on mice has established detailed dose-response relationships. The following table presents data from a study comparing male and female mice responses to tubocurarine hydrochloride:
| Dose (mg/kg) | Female | Male |
|---|---|---|
| Total animals tested | Mortality | Immobility |
| 0.04 | 10 | 0 |
| 0.05 | 10 | 0 |
| 0.06 | 10 | 0 |
| 0.08 | 11 | 0 |
| 0.1 | 10 | 2 |
| 0.2 | 11 | 5 |
| 0.3 | 10 | 6 |
| 0.4 | 11 | 9 |
| 0.5 | 10 | 9 |
| 0.6 | 10 | 10 |
| 0.8 | 10 | 8 |
| 1 | 9 | 9 |
Gender-Based Differential Responses
Sex-Dependent Susceptibility
A striking finding in pharmacological research is the gender-specific difference in susceptibility to curare compounds. Female mice demonstrate significantly higher sensitivity, with:
-
ED50 (effective dose for 50% of subjects) at least 3-fold lower than male littermates
-
LD50 (lethal dose for 50% of subjects) at least 3-fold lower than male counterparts
Physiological Implications
These gender differences highlight the importance of considering sex as a biological variable in administering neuromuscular blocking agents. The mechanism underlying this differential sensitivity remains an area requiring further investigation. This has potential implications for clinical dosing strategies in human applications .
Recent Research Developments
Structural Analysis Breakthroughs
Recent advances in molecular imaging have provided unprecedented insights into curarine's mechanism:
-
Three-dimensional images of proteins being paralyzed by curare have been developed
-
Researchers can now examine "on an atomic scale how a key—the poison—fits the lock of a door—the ion channel—and how the key keeps the door locked"
Comparison with Related Compounds
D-Tubocurarine vs. C-Curarine
While structurally related, these compounds show important differences:
-
D-tubocurarine has a duration of action of 30-60 minutes, limiting its clinical utility
-
C-Curarine demonstrates greater potency but increased tendency toward bronchospasm
-
Both function as competitive antagonists at the neuromuscular junction, but with different pharmacokinetic profiles
Modern Alternatives
The limitations of natural curare alkaloids have led to the development of synthetic alternatives with improved properties:
-
Rocuronium and other non-depolarizing neuromuscular blockers offer more favorable pharmacokinetics
-
Atracurium, pancuronium, and vecuronium have largely replaced tubocurarine and curarine in clinical practice
-
These newer agents generally produce fewer side effects while maintaining effective neuromuscular blockade
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume